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Compound of Interest

Compound Name:
1-(furan-2-ylmethyl)-4-iodo-1H-

pyrazol-5-amine

CAS No.: 1248947-94-5

Cat. No.: B2403734

Get Quote

Executive Summary: The Halogen Advantage
In the landscape of heterocyclic drug design, the pyrazole scaffold is ubiquitous. However, the

1-substituted-4-halopyrazole subclass represents a specialized pharmacophore where the C4-

halogen atom (Cl, Br, I) is not merely a structural placeholder but a functional pivot.

This guide explores how the C4-halogen introduces critical physicochemical properties:

Metabolic Blocking: The C4 position is electronically rich and prone to oxidative metabolism

(e.g., by CYP450). Halogenation blocks this site, extending half-life (

).

Lipophilicity Modulation: Halogens increase

, facilitating passive transport across microbial cell walls or the blood-brain barrier.
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Halogen Bonding: The

-hole of the halogen can form directed non-covalent interactions with backbone carbonyls in
protein binding pockets (e.g., Kinases).

Structure-Activity Relationship (SAR) Logic[1]
The biological efficacy of these molecules relies on the interplay between the N1-substituent

and the C4-halogen.

The C4-Halogen Effect[2]
Electronic Influence: The inductive electron-withdrawing nature (-I effect) of halogens (F > Cl

> Br > I) reduces the electron density of the pyrazole ring. This modulates the pKa of the

nitrogen atoms, affecting hydrogen bond donor/acceptor capability.

Steric Bulk: The size of the halogen (I > Br > Cl > F) can induce conformational locking or fill

hydrophobic pockets within an enzyme active site.

Bioactivity Trend: For antimicrobial applications, the trend is often Br > Cl > F, correlating

with increased lipophilicity and polarizability.

The N1-Substituent Role
Solubility & Target: The substituent at N1 (e.g., aryl, alkyl, sulfonyl) dictates the primary

target interaction and solubility profile.

Example: N1-phenyl groups often target kinases, while N1-alkyl chains may target

membrane integrity in microbes.

SAR Visualization (Graphviz)
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Figure 1: Strategic functionalization of the pyrazole core. The C4-halogen drives stability and

permeability, while the N1-substituent drives target selectivity.

Key Biological Activities[1][3][4][5][6][7]
Antimicrobial & Antifungal Activity
1-substituted-4-halopyrazoles have demonstrated significant potency against Gram-positive

bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1][2]

Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase. The

lipophilic C4-halogen facilitates penetration through the lipid bilayer.

Data Insight: In comparative studies, 4-bromo derivatives often exhibit lower Minimum

Inhibitory Concentrations (MIC) than their 4-chloro or 4-unsubstituted counterparts due to

optimal lipophilicity.

Anticancer Activity (Kinase Inhibition)
These scaffolds act as ATP-competitive inhibitors for kinases such as Aurora Kinase A/B and

CDKs.
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Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge

region. The C4-halogen occupies the hydrophobic "gatekeeper" pocket, improving affinity.

Ferroptosis: Recent studies indicate certain 4-functionalized pyrazoles can inhibit ferroptosis

(iron-dependent cell death) via radical trapping antioxidant mechanisms.[3]

Nematicidal Activity
4-Bromopyrazoles have shown high efficacy in juvenile mortality of root-knot nematodes

(Meloidogyne incognita), outperforming standard controls in specific assays.[4]

Experimental Protocols
Protocol A: Synthesis of 4-Halopyrazoles (Electrophilic
Halogenation)
Context: Direct halogenation of a pre-formed 1-substituted pyrazole is the most robust method

for generating libraries.

Reagents:

Substrate: 1-substituted pyrazole (1.0 eq)

Halogen Source: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.1 eq)

Solvent: Acetonitrile (ACN) or DMF

Workflow:

Dissolution: Dissolve 1.0 mmol of 1-substituted pyrazole in 5 mL of ACN.

Addition: Add 1.1 mmol of NBS (for bromination) portion-wise at room temperature (25°C).

Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Quench: Pour reaction mixture into ice-cold water (20 mL).

Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (
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mL).

Purification: Recrystallize from Ethanol or purify via column chromatography.

Protocol B: Antimicrobial Susceptibility Testing (MIC
Determination)
Context: Validating biological activity against S. aureus (ATCC 25923).

Method: Broth Microdilution (CLSI Standards).

Inoculum Prep: Prepare a bacterial suspension matched to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

Compound Prep: Dissolve the 4-halopyrazole derivative in DMSO to a stock concentration of

10 mg/mL.

Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512

g/mL to 0.5

g/mL).

Inoculation: Add 100

L of diluted inoculum to each well containing compound.

Controls:

Positive Control: Ciprofloxacin.[5]

Negative Control: DMSO + Broth (Sterility check).

Incubation: Incubate at 37°C for 18–24 hours.

Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Summary: Comparative Potency
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The following table summarizes representative IC50 and MIC trends observed in literature for

1-substituted-4-halopyrazoles.

Compound
Class

Substituent
(C4)

Target/Organis
m

Activity Metric Potency Trend

Antimicrobial
H

(Unsubstituted)
S. aureus MIC

High (>100

g/mL)

Antimicrobial Cl S. aureus MIC
Moderate (25-50

g/mL)

Antimicrobial Br S. aureus MIC
High (6.25-12.5

g/mL)

Anticancer H Aurora Kinase A IC50
Low Activity (>10

M)

Anticancer Cl/Br Aurora Kinase A IC50
Potent (< 100

nM)

Nematicidal Br M. incognita Mortality %
High (90% @

100 ppm)

Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism often observed in these

derivatives: Kinase inhibition in cancer cells and Membrane disruption in microbes.
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Figure 2: Dual mechanism of action. In oncology, the molecule acts as a precise enzymatic

inhibitor. In microbiology, it acts as a membrane disruptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2403734/docs#technical-guide-biological-activity-
therapeutic-potential-of-1-substituted-4-halopyrazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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